molecular formula C14H14N2O2 B3597098 2,3-DIHYDRO-1H-INDOL-1-YL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE

2,3-DIHYDRO-1H-INDOL-1-YL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE

Cat. No.: B3597098
M. Wt: 242.27 g/mol
InChI Key: OOZACTSNSLGCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]indoline” is a compound that contains an indoline group and an isoxazole group. Indoline is a heterocyclic compound, while isoxazole is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]indoline” would likely be complex due to the presence of the indoline and isoxazole groups. Unfortunately, without more specific information or computational tools, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving “1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]indoline” would depend on the specific conditions and reagents used. Indoline derivatives are prevalent in many alkaloids and have been synthesized through various procedures .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]indoline” would depend on its specific molecular structure. For example, similar compounds like “1-(3,5-Dimethyl-4-isoxazolyl)-N-methylmethanamine hydrochloride” are solid at room temperature .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]indoline” is used. For example, many isoxazole derivatives are found in commercially available drugs and have various mechanisms of action .

Safety and Hazards

The safety and hazards associated with “1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]indoline” would depend on its specific physical and chemical properties. For instance, “1-(3,5-Dimethyl-4-isoxazolyl)-N-methylmethanamine hydrochloride” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals .

Future Directions

The future directions for research on “1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]indoline” would likely involve further exploration of its synthesis, properties, and potential applications. Given the importance of indoline and isoxazole derivatives in medicinal chemistry, there could be interest in developing new synthetic methods and studying their biological activity .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-13(10(2)18-15-9)14(17)16-8-7-11-5-3-4-6-12(11)16/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZACTSNSLGCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,3-DIHYDRO-1H-INDOL-1-YL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE

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